molecular formula C18H27NO B5269836 2-cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

2-cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B5269836
M. Wt: 273.4 g/mol
InChI Key: BPHZJOCKIJAVOM-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a cyclohexyl and diethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with diethyl ketone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve solvent-free microwave irradiation, which offers a rapid, high-yielding, and environmentally friendly protocol compared to conventional methods. This method not only reduces reaction times but also minimizes the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and neuroprotective effects.

    Medicine: Potential therapeutic agent for treating inflammatory diseases and bacterial infections.

    Industry: Utilized in the production of high-performance materials and coatings

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine stands out due to its unique substituents, which may enhance its biological activity and stability compared to other benzoxazine derivatives. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-cyclohexyl-4,4-diethyl-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-3-18(4-2)15-12-8-9-13-16(15)19-17(20-18)14-10-6-5-7-11-14/h8-9,12-14,17,19H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHZJOCKIJAVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3CCCCC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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